molecular formula C26H44O2 B12740418 Tocol, (2S)- CAS No. 131321-19-2

Tocol, (2S)-

Cat. No.: B12740418
CAS No.: 131321-19-2
M. Wt: 388.6 g/mol
InChI Key: DFUSDJMZWQVQSF-DRLORSAXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tocol, (2S)-, also known as 2H-1-Benzopyran-6-ol, 3,4-dihydro-2-methyl-2-(4,8,12-trimethyltridecyl)-, (2S-(2R*(4S*,8S*)))-, is a member of the vitamin E family. It is a lipophilic antioxidant that plays a crucial role in protecting cells from oxidative damage. Tocols are widely used in vitamin supplementation, as antioxidants in the food industry, and in various pharmaceutical compositions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tocols can be synthesized through various methods, including the saponification of palm fatty acid distillate (PFAD) followed by purification using low-temperature solvent crystallization. The saponification process involves using calcium hydroxide and extracting the unsaponifiable fraction with hexane. The best conditions for this process include a reaction time of 30 minutes, a temperature of 30°C, and a stirring speed of 300 rpm .

Industrial Production Methods: Industrial production of tocols often involves the extraction from natural sources such as palm oil, which contains a significant amount of tocotrienols and tocopherols. The extraction process typically includes pressurized liquid extraction (PLE) and reversed-phase high-performance liquid chromatography (RP-HPLC) for isolation and purification .

Chemical Reactions Analysis

Types of Reactions: Tocols undergo various chemical reactions, including oxidation, reduction, and substitution. The most important chemical property of tocols is their antioxidant activity, which protects polyunsaturated lipids from oxidation .

Common Reagents and Conditions: Common reagents used in the reactions involving tocols include oxidizing agents for oxidation reactions and reducing agents for reduction reactions. The conditions for these reactions vary depending on the specific type of tocol and the desired product.

Major Products Formed: The major products formed from the oxidation of tocols are tocopherol quinones, which are further recycled or degraded in biological systems .

Scientific Research Applications

Mechanism of Action

Tocols act as radical scavengers, primarily functioning as antioxidants for lipid bilayers. They protect cells from oxidative damage by trapping reactive oxygen and nitrogen species. The antioxidant action of tocols is related to the formation of tocopherol quinone and its subsequent recycling or degradation .

Comparison with Similar Compounds

Similar Compounds: Tocols are part of the vitamin E family, which includes tocopherols and tocotrienols. These compounds are amphipathic and lipid-soluble, consisting of a polar chromanol ring and a hydrophobic side chain. Tocopherols have saturated phytyl side chains, while tocotrienols have isoprenyl side chains with three double bonds .

Uniqueness: Tocols are unique due to their strong antioxidant properties and their ability to protect polyunsaturated lipids from oxidation. While tocopherols and tocotrienols share similar antioxidant activities, tocotrienols possess additional health benefits, such as neuroprotective and plasma cholesterol-lowering properties .

Properties

CAS No.

131321-19-2

Molecular Formula

C26H44O2

Molecular Weight

388.6 g/mol

IUPAC Name

(2S)-2-methyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol

InChI

InChI=1S/C26H44O2/c1-20(2)9-6-10-21(3)11-7-12-22(4)13-8-17-26(5)18-16-23-19-24(27)14-15-25(23)28-26/h14-15,19-22,27H,6-13,16-18H2,1-5H3/t21-,22-,26+/m1/s1

InChI Key

DFUSDJMZWQVQSF-DRLORSAXSA-N

Isomeric SMILES

C[C@@H](CCC[C@@H](C)CCC[C@]1(CCC2=C(O1)C=CC(=C2)O)C)CCCC(C)C

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC1(CCC2=C(O1)C=CC(=C2)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.